3-Methyl-3H-diazirine-3-methaneamine
Overview
Description
3-Methyl-3H-diazirine-3-methaneamine: is a chemical compound with the molecular formula C3H7N3. It is a member of the diazirine family, which are three-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique properties and applications in various scientific fields, particularly in photoaffinity labeling and cross-linking studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-diazirine-3-methaneamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diazirine precursors with amines. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-diazirine-3-methaneamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens, acids, or bases, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
3-Methyl-3H-diazirine-3-methaneamine has a wide range of applications in scientific research, including:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and cellular processes.
Medicine: Utilized in drug development and discovery to identify potential therapeutic targets.
Industry: Applied in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-diazirine-3-methaneamine involves its ability to form covalent bonds with target molecules upon activation by light. This photoactivation leads to the formation of reactive intermediates that can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The specific pathways and molecular targets depend on the context of its use in scientific research.
Comparison with Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- Succinimidyl 4,4′-azipentanoate
Uniqueness: 3-Methyl-3H-diazirine-3-methaneamine is unique due to its specific structure and reactivity, which make it particularly useful in photoaffinity labeling and cross-linking studies. Its ability to form covalent bonds upon photoactivation sets it apart from other similar compounds, providing distinct advantages in various scientific applications.
Properties
IUPAC Name |
(3-methyldiazirin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c1-3(2-4)5-6-3/h2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZPIXVRXSSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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